

# Early Clinical Trial Data for Albumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of early clinical trial data for human albumin, with a focus on recombinant human albumin (rHA) as a viable alternative to plasmaderived human serum albumin (HSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying mechanism of action. The initial query for "Albutoin (CO-ORD)" has been interpreted as "Albumin" based on search results, as no drug named "Albutoin" with associated clinical trial data could be identified.

## Introduction

Albumin is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide range of endogenous and exogenous substances[1] [2][3]. It is utilized in various clinical settings to restore blood volume and replace lost fluids[4] [5][6]. Due to the reliance on donated human plasma for HSA, there is a significant interest in the development of recombinant human albumin (rHA)[4][5][6]. This guide focuses on the early-phase clinical trials evaluating the safety, tolerability, and pharmacokinetics of rHA in comparison to HSA.

## **Mechanism of Action**

The primary function of albumin is the regulation of colloid osmotic pressure (COP) in the blood[1][7]. Exogenously administered albumin increases the oncotic pressure within the intravascular system, leading to the movement of fluid from the interstitial space into the circulatory system. This action helps to decrease edema and increase the circulating blood







volume[1]. Albumin also serves as a transport protein for hormones, enzymes, and various drugs[1][3][7].

Below is a diagram illustrating the physiological effect of albumin infusion on fluid balance.





Click to download full resolution via product page

Mechanism of Action: Albumin's Role in Regulating Oncotic Pressure.



# **Early Phase Clinical Trial Data**

Recent early-phase clinical trials have focused on establishing the safety and comparability of recombinant human albumin (rHA) with human serum albumin (HSA).

A foundational study compared the safety, tolerability, and pharmacokinetics of rHA and HSA in healthy volunteers through both intramuscular (IM) and intravenous (IV) administration[8].

Table 1: Summary of Quantitative Data from a Phase I rHA vs. HSA Comparability Study[8]

| Parameter                           | Intramuscular (IM)<br>Administration    | Intravenous (IV)<br>Administration                                                                                      |
|-------------------------------------|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Number of Volunteers                | 500                                     | 30                                                                                                                      |
| Dose Groups                         | 5 mg, 15 mg, 65 mg (5 repeat doses)     | 10 g, 20 g, 50 g (ascending doses)                                                                                      |
| Drug-Related Allergic Events (rHA)  | 4 subjects (primarily skin-<br>related) | 0 subjects                                                                                                              |
| Drug-Related Allergic Events (HSA)  | 5 subjects (primarily skin-<br>related) | 0 subjects                                                                                                              |
| Immunological Response (IgG or IgE) | No response to either product           | No response to either product                                                                                           |
| Pharmacodynamic<br>Assessments      | Not specified                           | Serum albumin, colloid osmotic pressure, and hematocrit ratio were as expected with no differences between rHA and HSA. |

Shilpa Medicare Limited conducted a Phase I clinical trial for their rHA product, sRbumin®, demonstrating its potential as an alternative to plasma-derived HSA[4][5][6][9][10][11].

Table 2: Key Findings from the Phase I Clinical Trial of sRbumin®[4][5][6][9][10][11]



| Outcome Measure                        | Result                                                                                                                 |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Number of Healthy Volunteers           | 62                                                                                                                     |
| Clinical Benefit (Surrogate Endpoints) | Demonstrated clinical benefits comparable to human-derived albumin in colloidal osmotic pressure and hematocrit ratio. |
| Safety                                 | Generally well-tolerated with no serious adverse events reported.                                                      |
| Immunogenicity                         | No significant difference in the incidence of anti-<br>drug antibodies compared to human-derived<br>albumin.           |
| Bioavailability                        | Showed comparable bioavailability to human albumin.                                                                    |

A randomized, open-label, Phase Ib trial assessed the safety, tolerability, and pharmacokinetics/pharmacodynamics of rHA in cirrhotic patients with ascites[12][13].

Table 3: Summary of a Phase Ib Trial of rHA in Cirrhotic Patients[12][13]

| Parameter                            | rHA Group                      | HSA Group                      |
|--------------------------------------|--------------------------------|--------------------------------|
| Number of Participants               | 27 (9 per dose group)          | 9 (3 per dose group)           |
| Dose Groups                          | 10 g/day , 20 g/day , 30 g/day | 10 g/day , 20 g/day , 30 g/day |
| Incidence of Adverse Events          | 44.4%                          | 44.4%                          |
| Serum Albumin Concentration Increase | Comparable between groups      | Comparable between groups      |
| Anti-Drug Antibodies                 | None detected                  | Not applicable                 |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.



The following workflow outlines a typical Phase I, randomized, double-blind, placebocontrolled, single-dose escalation study for recombinant human albumin.



Click to download full resolution via product page



#### Experimental Workflow for a Phase I Dose Escalation Study.

- Study Design: Early phase trials for albumin are often randomized, double-blind, and placebo- or active-controlled (HSA) to minimize bias. Dose-escalation designs are employed to determine the safety and tolerability of increasing doses[4][5][6][8][14].
- Participant Population: Phase I trials typically enroll healthy volunteers to assess initial safety and pharmacokinetics[4][5][6][8]. Later early-phase trials (e.g., Phase Ib/II) may include patient populations, such as those with liver cirrhosis and ascites, to evaluate preliminary efficacy and safety in a relevant context[12][13][15].
- Intervention: The investigational drug is recombinant human albumin, often at a 20% concentration, administered intravenously. The comparator is typically a placebo or commercially available human serum albumin[4][5][6][8][12][13].
- Outcome Measures:
  - Safety and Tolerability: The primary endpoints usually include the incidence and severity of adverse events, and immunogenicity (development of anti-drug antibodies)[4][5][6][8][12]
    [13].
  - Pharmacokinetics: Parameters such as serum albumin concentration over time are measured[8][12][13].
  - Pharmacodynamics: Surrogate markers of efficacy like changes in colloid osmotic pressure and hematocrit are assessed[4][5][6][8].

### Conclusion

The early clinical trial data for recombinant human albumin (rHA) consistently demonstrate a safety, tolerability, and pharmacokinetic profile comparable to that of human serum albumin (HSA). These findings support the continued development of rHA as a safe and effective alternative to plasma-derived albumin, which could help address the global demand and supply challenges for this essential therapeutic protein. Further investigation in larger, later-phase clinical trials is warranted to confirm these promising early results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Human serum albumin Wikipedia [en.wikipedia.org]
- 3. Physiology, Albumin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Shilpa Medicare successfully completes Phase 1 clinical trial for Recombinant Human Albumin 20% [medicaldialogues.in]
- 5. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% [prnewswire.com]
- 6. Shilpa Medicare Completes Phase 1 Trial For rHA [clival.com]
- 7. drugs.com [drugs.com]
- 8. Phase I comparability of recombinant human albumin and human serum albumin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% [prnewswire.com]
- 10. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% BioSpace [biospace.com]
- 11. vbshilpa.com [vbshilpa.com]
- 12. A randomized, phase Ib trial of recombinant human serum albumin in cirrhotic patients with ascites PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Find and participate in clinical trials and research studies happening around the world |
  TrialScreen [app.trialscreen.org]
- To cite this document: BenchChem. [Early Clinical Trial Data for Albumin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666822#early-clinical-trial-data-for-albutoin-co-ord]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com